molecular formula C14H20O9 B1258402 D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate

D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate

Cat. No.: B1258402
M. Wt: 332.3 g/mol
InChI Key: FXPDZGXNAIRABP-MCIONIFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of 2-deoxy-D-glucose, where the hydroxyl groups are acetylated. It plays a significant role in studying the structure, synthesis, biology, and evolution of sugars. Glycobiology involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate typically involves the acetylation of 2-deoxy-D-glucose. The process begins with the protection of hydroxyl groups followed by selective deprotection and acetylation. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various acetylated derivatives, acids, and substituted compounds. These products are often used in further biochemical studies and applications .

Scientific Research Applications

D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate has a wide range of applications in scientific research:

Mechanism of Action

D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate acts as a glycolysis inhibitor. It mimics glucose and is taken up by cells, where it is phosphorylated to form 2-deoxy-D-glucose-6-phosphate. This compound inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to the accumulation of 2-deoxy-D-glucose-6-phosphate and subsequent inhibition of glycolysis. This inhibition results in reduced ATP production and induces cell death, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Arabino-Hexose, 2-deoxy-, 3,4,5,6-tetraacetate is unique due to its specific acetylation pattern, which enhances its ability to inhibit glycolysis more effectively than its non-acetylated counterpart. This makes it a valuable tool in cancer research and other biochemical studies .

Properties

Molecular Formula

C14H20O9

Molecular Weight

332.3 g/mol

IUPAC Name

[(2R,3S,4R)-2,3,4-triacetyloxy-6-oxohexyl] acetate

InChI

InChI=1S/C14H20O9/c1-8(16)20-7-13(22-10(3)18)14(23-11(4)19)12(5-6-15)21-9(2)17/h6,12-14H,5,7H2,1-4H3/t12-,13-,14+/m1/s1

InChI Key

FXPDZGXNAIRABP-MCIONIFRSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H](CC=O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(CC=O)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2-deoxy-D-glucose tetraacetate
2-deoxy-glucose tetraacetate
2-DOG TA

Origin of Product

United States

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